6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative. Pyridazinones are a class of six-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms in the ring system. These compounds have demonstrated diverse biological activities, attracting significant interest in medicinal chemistry. [, , , , ]
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of phosphodiesterase enzymes, which play a crucial role in cellular signaling processes. The compound's structure features a pyridazine ring substituted with a piperidine moiety, contributing to its pharmacological properties.
The compound is synthesized through various chemical methods, primarily involving the reaction of pyridazine derivatives with piperidine and other functional groups. Research into its synthesis and biological evaluation has been documented in several scientific publications and patents, highlighting its relevance in medicinal chemistry and drug development.
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one can be classified as:
The synthesis of 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step reactions. The following general method outlines the synthesis:
For instance, one synthetic route involves heating 3-amino-6-chloropyridazine with piperidine in DMF at 100 °C for about 9 hours, followed by purification steps such as recrystallization and chromatography to isolate the final product .
The molecular structure of 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one consists of:
Key structural data includes:
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one can participate in various chemical reactions typical of amides and amines:
For instance, reactions involving this compound often require careful control of pH and temperature to optimize yields and minimize by-products .
The mechanism of action for 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one primarily revolves around its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase enzymes, this compound can increase levels of cyclic adenosine monophosphate (cAMP) within cells, enhancing signaling pathways that regulate various physiological processes.
Research indicates that compounds with similar structures exhibit significant inhibition of phosphodiesterase 4 (PDE4), which is implicated in inflammatory responses and cognitive functions .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate melting points around 207 °C .
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one has potential applications in:
Research continues to explore its efficacy in various therapeutic contexts, highlighting its importance in medicinal chemistry .
Piperidine-pyridazine hybrids represent a rationally engineered class of bioactive molecules designed to exploit complementary pharmacological properties. Piperidine’s saturated six-membered ring provides a stereochemically rich platform that enhances binding selectivity to biological targets, while the pyridazinone moiety offers a hydrogen-bond-accepting carbonyl and electron-deficient nitrogen atoms, facilitating interactions with enzymatic active sites [3] [9]. This synergy is evident in clinical candidates such as TAK-063, a pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitor developed for schizophrenia. Structural studies revealed that its pyridazinone ring forms critical hydrogen bonds with Gln716 and π-stacking interactions with Phe686/Phe719 residues, achieving sub-nanomolar inhibitory potency (IC₅₀ = 0.30 nM) [3].
Table 1: Bioactive Piperidine-Pyridazine Hybrids and Their Therapeutic Applications
Compound | Structural Features | Biological Target | Activity (IC₅₀/Kᵢ) | Source |
---|---|---|---|---|
TAK-063 | 5-Methoxy-N-(pyrazolyl)pyridazinone | PDE10A | 0.30 nM | [3] |
Target Compound | 6-(3-(Aminomethyl)piperidine-1-carbonyl) linkage | Undefined | Under investigation | [4] [7] |
Compound 217 | 4-Morpholinophenyl-pyridazinone | PDE10A | 0.38 nM | [3] |
c-Kit inhibitors | Pyridazinone-piperazine derivatives | Tyrosine kinase | <100 nM (cellular assays) | [9] |
The structural plasticity of these hybrids enables extensive optimization. For example:
The aminomethyl-carbonyl motif—exemplified in 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS# 1701685-58-6)—serves as a multifunctional pharmacophoric element that enhances molecular recognition and bioavailability. The carbonyl group bridges the piperidine and pyridazinone rings, forming a semi-rigid conjugated system that restricts rotational freedom and optimizes orientation for target engagement. Concurrently, the primary amine on the piperidine C3 substituent provides:
Table 2: Functional Contributions of Key Groups in Aminomethyl-Carbonyl Hybrids
Structural Element | Biophysical Role | Biological Impact |
---|---|---|
Pyridazinone C=O | Hydrogen-bond acceptor | Anchors to catalytic sites (e.g., kinase hinges) |
Amide linkage (-CONH-) | Planar, conjugated system | Enhances rigidity and metabolic stability |
Piperidine N | Basic center (pKₐ ~10) | Improves membrane permeability |
C3 aminomethyl (-CH₂NH₂) | Cationic at pH 7.4; hydrogen-bond donor/acceptor | Strengthens binding to anionic residues |
Molecular modeling of analogous compounds reveals that the protonated amine forms salt bridges with glutamate residues in sigma receptors (σ1R), a feature leveraged in dual H3R/σ1R antagonists like compound 5 (σ1R Kᵢ = 3.64 nM) [5]. The carbonyl spacer additionally enables π-delocalization with the pyridazinone ring, reducing amide bond rotational freedom by 15–20 kcal/mol compared to alkyl carbamates, thereby pre-organizing the molecule for target binding [9].
Pyridazinones have evolved from early vasodilatory agents to privileged scaffolds in CNS, metabolic, and anti-inflammatory therapeutics. Key developmental phases include:
Table 3: Evolution of Pyridazinone-Based Therapeutics
Era | Representative Agents | Therapeutic Application | Structural Advancements |
---|---|---|---|
1970s | Emorfazone | Anti-inflammatory | Unsubstituted pyridazinone |
1990s | Zardaverine | PDE3/4 inhibitor (asthma) | C4-C5 diaryl substitutions |
2010s | TAK-063 | PDE10A inhibitor (schizophrenia) | Piperazine-pyridazinone hybrid |
Contemporary | Target Compound | Investigational | 6-(Aminomethyl)piperidine-1-carbonyl linker |
Modern synthetic routes employ organocatalytic strategies (e.g., proline-catalyzed α-amination) to access chiral pyridazinone-piperidine hybrids enantioselectively [6]. Additionally, computational fragment-based design has identified 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (MW: 236.27 g/mol) as a high-priority scaffold due to its balanced drug-likeness:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: